molecular formula C15H16F3N3O2S2 B2936556 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1396870-84-0

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

Katalognummer: B2936556
CAS-Nummer: 1396870-84-0
Molekulargewicht: 391.43
InChI-Schlüssel: ATYLNOTXLWCBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperazine ring modified by a cyclopropylsulfonyl moiety. The benzothiazole scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.

Its design principles align with trends in kinase inhibitor development, where benzothiazole derivatives are frequently explored for their ability to modulate enzyme activity .

Eigenschaften

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S2/c16-15(17,18)11-2-1-3-12-13(11)19-14(24-12)20-6-8-21(9-7-20)25(22,23)10-4-5-10/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLNOTXLWCBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a member of the benzo[d]thiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a benzo[d]thiazole ring, with cyclopropyl and trifluoromethyl substituents that may influence its biological activity. The molecular formula is C25H24F6N2O3SC_{25}H_{24}F_6N_2O_3S .

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to the benzo[d]thiazole class have been evaluated for their antimicrobial and antiviral activities. For instance, studies on various derivatives have shown limited efficacy against common pathogens such as Staphylococcus aureus and Salmonella spp. while exhibiting cytotoxic effects on human lymphocytes . However, specific studies directly assessing the antimicrobial properties of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole are sparse.

Anticancer Activity

The anticancer potential of benzo[d]thiazole derivatives is well-documented. One study highlighted that certain analogs displayed significant cytotoxicity against leukemia cell lines, with IC50 values ranging from 4 to 9 µM . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antiproliferative activity. For example, compounds with electron-donating groups showed improved efficacy against solid tumors .

The mechanisms underlying the biological activity of these compounds often involve interaction with various biological targets. For instance, some benzo[d]thiazole derivatives have been shown to inhibit key cellular pathways involved in tumor proliferation and survival . The presence of trifluoromethyl groups is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Study 1: Cytotoxicity Evaluation

In a series of experiments aimed at evaluating the cytotoxic effects of benzo[d]thiazole derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, particularly in leukemia models .

CompoundCell LineIC50 (µM)Activity
Compound AMT-4 (HIV)4Cytotoxic
Compound BK562 (Leukemia)8Cytotoxic
Compound CMCF-7 (Breast Cancer)12Moderate

Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of various benzo[d]thiazole derivatives. While most compounds showed minimal activity against bacterial strains, some demonstrated moderate effectiveness against fungi like Candida albicans .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Target Compound : The benzo[d]thiazole core is fused, increasing planarity compared to simpler thiazole derivatives. This enhances interactions with hydrophobic protein pockets but may reduce solubility.
  • Compounds (4, 5): These feature non-fused thiazole cores substituted with 4-chlorophenyl/4-fluorophenyl and pyrazole-triazole moieties. Their isostructural nature (triclinic, P̄1 symmetry) suggests similar crystallographic behavior despite substituent differences .
  • Compounds (d, e) : Triazolone cores with dioxolane and dichlorophenyl groups introduce conformational flexibility, contrasting with the rigid benzothiazole system.

Substituent Effects

Feature Target Compound Compounds (4, 5) Compounds (d, e)
Electron-Withdrawing Groups Trifluoromethyl (-CF₃) at C4 4-Fluorophenyl/-chlorophenyl at C4 Dichlorophenyl and triazolylmethyl groups
Piperazine Substitution Cyclopropylsulfonyl (polar, steric) None (pyrazole-triazole instead) Ether-linked triazolylmethyl-dioxolane
Aromatic Systems Fused benzothiazole Non-fused thiazole with fluorophenyl Triazolone with dichlorophenyl
  • Trifluoromethyl vs.
  • Sulfonyl vs. Ether Linkages : The cyclopropylsulfonyl group in the target introduces strong electron-withdrawing effects, enhancing metabolic stability relative to the ether-linked triazolylmethyl groups in .

Crystallographic and Conformational Behavior

  • By contrast, the target’s bulky cyclopropylsulfonyl group could disrupt crystal symmetry, leading to distinct polymorphic forms.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target’s sulfonyl group and trifluoromethyl substitution likely reduce solubility compared to ’s halogenated phenyl derivatives but improve it relative to ’s lipophilic dichlorophenyl-triazolone systems.
  • Bioavailability : The fused benzothiazole core may enhance passive diffusion compared to ’s flexible dioxolane-triazolone structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.